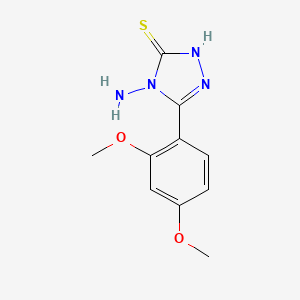

4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiol Group

The thiol group demonstrates strong nucleophilic character, enabling S-alkylation and S-arylation reactions.

S-Alkylation with Haloalkanes

Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in alkaline media yields thioether derivatives. For example:

Reaction:

4-Amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol + R-X → 3-(alkylthio)-triazole derivative

Conditions:

-

Solvent: DMF or ethanol

-

Base: Cesium carbonate (Cs₂CO₃) or NaOH

-

Temperature: Room temperature to 50°C

S-Arylation with Aryl Halides

Aryl halides undergo Ullmann-type coupling under catalytic Cu(I) or Pd(II) conditions to form diaryl thioethers.

Oxidation Reactions

The thiol group oxidizes to sulfonic acids or disulfides under controlled conditions.

Oxidation to Disulfides

Reagents:

-

H₂O₂ (30%) or KMnO₄ in acidic media

Product:

Bis(4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide

Mechanism:

Radical-mediated dimerization.

Condensation at the Amino Group

The primary amino group participates in Schiff base formation with aldehydes or ketones.

Acylation and Alkylation of the Amino Group

The amino group undergoes typical acylation and alkylation reactions.

Acylation with Acid Chlorides

Reagents:

-

Acetyl chloride, benzoyl chloride

Product:

4-Acetamido- or 4-benzamido-triazole-thiol derivatives

Conditions:

Alkylation with Alkyl Halides

Reagents:

-

Methyl iodide, ethyl bromoacetate

Product:

N-Alkylated triazole-thiol derivatives

Note: Competitive S-alkylation may occur unless protected.

Reduction of Tautomeric Thione Form

The compound exists in thiol-thione tautomeric equilibrium, influencing reactivity.

Thione Form (10b):

Example Reaction:

4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thione + NH₂NH₂ → Hydrazone derivative

Conditions:

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes nitration, sulfonation, or halogenation.

Nitration

Reagents:

-

HNO₃/H₂SO₄ (mixed acid)

Product:

Nitro-substituted dimethoxyphenyl triazole-thiol

Regioselectivity:

Electron-donating methoxy groups direct electrophiles to the para position relative to substituents.

Metal Complexation

The thiol and amino groups act as ligands for transition metals.

Example Complexes:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II) acetate | [Cu(Triazole-thiol)₂] | Catalytic oxidation of alcohols |

| Fe(III) chloride | [Fe(Triazole-thiol)₃] | Antimicrobial agents |

Conditions:

Photochemical Reactions

UV irradiation induces dimerization or oxidation.

Key Findings:

-

Prolonged UV exposure (254 nm) oxidizes -SH to -SO₃H.

-

Photostability studies recommend storage in amber vials.

Wissenschaftliche Forschungsanwendungen

4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its anticancer activity, it may inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of amino and thiol groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains .

Biologische Aktivität

4-Amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antioxidant, and anticancer therapies. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C10H12N4O2S

- Molar Mass : 252.29 g/mol

- CAS Number : 503004-44-2

Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, compounds related to 1,2,4-triazoles have been shown to scavenge free radicals effectively. A study highlighted that certain triazole derivatives demonstrated comparable antioxidant activity to ascorbic acid in DPPH and ABTS assays, suggesting their potential in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively documented. In particular:

- Broad-Spectrum Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) that indicate strong antibacterial effects .

- Mechanism of Action : Molecular docking studies suggest that these compounds interact robustly with bacterial enzymes, inhibiting their function and thus contributing to their antibacterial properties .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential:

- Cell Line Studies : Compounds derived from triazoles have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating significant inhibition of cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

- Mechanisms : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest in cancer cells, although specific pathways remain under investigation .

Case Studies

Eigenschaften

IUPAC Name |

4-amino-3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-15-6-3-4-7(8(5-6)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYOXTJPMZAWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=S)N2N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.